Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)
CAS No.:
Cat. No.: VC16223373
Molecular Formula: C32H37Cl2N2PRuS
Molecular Weight: 684.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H37Cl2N2PRuS |
|---|---|
| Molecular Weight | 684.7 g/mol |
| IUPAC Name | dichlororuthenium;N-(2-phenylsulfanylethyl)-2-pyrrolidin-1-ylethanamine;triphenylphosphane |
| Standard InChI | InChI=1S/C18H15P.C14H22N2S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-14(7-3-1)17-13-9-15-8-12-16-10-4-5-11-16;;;/h1-15H;1-3,6-7,15H,4-5,8-13H2;2*1H;/q;;;;+2/p-2 |
| Standard InChI Key | HAOMLOCOXAKHBP-UHFFFAOYSA-L |
| Canonical SMILES | C1CCN(C1)CCNCCSC2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
Introduction
[Introduction to Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-1-pyrrolidineethanamine-kappaNN1,kappaN1ruthenium(II)](pplx://action/followup)
Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-1-pyrrolidineethanamine-kappaNN1,kappaN1ruthenium(II) is a complex organometallic compound featuring a ruthenium center coordinated with various ligands. The molecular formula for this compound is C32H37Cl2N2OPRuS, indicating a sophisticated structure that includes two chlorine atoms, a triphenylphosphine ligand, and a sulfur-containing organic moiety. This compound is notable for its potential applications in coordination chemistry and its ability to participate in various chemical reactions due to the presence of the ruthenium center and the chlorine atoms.
Synthesis and Preparation
The synthesis of this compound typically involves several steps, which may vary based on specific experimental conditions and desired yields. The process often requires careful control of reaction conditions to ensure the formation of the desired complex.
-
Starting Materials: The synthesis begins with appropriate ruthenium precursors and the necessary ligands.
-
Reaction Conditions: The reaction is typically conducted under an inert atmosphere to prevent oxidation of the metal center. Solvents such as dichloromethane are commonly used due to their ability to solubilize both the metal complex and the ligands effectively.
Applications and Research Findings
Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-1-pyrrolidineethanamine-kappaNN1,kappaN1ruthenium(II) exhibits potential in coordination chemistry and catalysis. Its unique ligand architecture may confer specific biological activities or reactivity profiles that are not present in similar compounds. Further research is necessary to explore these properties fully and understand their implications in both chemical reactivity and biological efficacy.
| Potential Applications | Description |
|---|---|
| Coordination Chemistry | Formation of new complexes with metal ions or ligands |
| Catalysis | Participation in various organic reactions |
| Biological Activity | Potential for targeted biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume